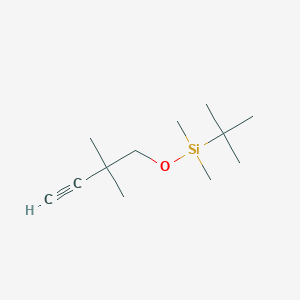
(3-Methylbut-3-en-1-yn-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a derivative of benzene, where a (3-methyl-3-buten-1-ynyl) group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbut-3-en-1-yn-1-yl)benzene can be achieved through several methods. One common approach involves the reaction of phenylacetylene with isoprene under specific conditions. This reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters is crucial for efficient industrial production .
Análisis De Reacciones Químicas
Types of Reactions
(3-Methylbut-3-en-1-yn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the (3-methyl-3-buten-1-ynyl) group to a double or single bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical for reducing the triple bond.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
(3-Methylbut-3-en-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Methylbut-3-en-1-yn-1-yl)benzene depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s triple bond is attacked by oxidizing agents, leading to the formation of intermediate species that eventually yield the final oxidized products. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used .
Comparación Con Compuestos Similares
Similar Compounds
Benzene, (3-methylbutyl)-: Similar structure but with a different substituent group.
Benzene, 1-butyl-3-methyl-: Another derivative with a different substitution pattern.
Uniqueness
(3-Methylbut-3-en-1-yn-1-yl)benzene is unique due to the presence of both a triple bond and a benzene ring in its structure.
Propiedades
Número CAS |
1463-04-3 |
|---|---|
Fórmula molecular |
C11H10 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
3-methylbut-3-en-1-ynylbenzene |
InChI |
InChI=1S/C11H10/c1-10(2)8-9-11-6-4-3-5-7-11/h3-7H,1H2,2H3 |
Clave InChI |
RYPDJVWTVQJWOO-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C#CC1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B8576084.png)
![1-Methyl-2,3-dimethylene-8-oxa-bicyclo[3.2.1]octane](/img/structure/B8576092.png)



![N-[1-(4-bromophenyl)cyclopropyl]propanamide](/img/structure/B8576123.png)







